5-Methyl-7-phenyl-1,3-diazaadamantan-6-one is a member of the diazaadamantane family, characterized by a unique polycyclic structure that incorporates nitrogen atoms into the adamantane framework. This compound features a methyl group at position 5 and a phenyl group at position 7 of the diazaadamantane structure, with a carbonyl functional group at position 6. The presence of nitrogen atoms in the structure imparts distinctive chemical properties and biological activities compared to its carbon-only counterparts.
The chemical reactivity of 5-methyl-7-phenyl-1,3-diazaadamantan-6-one can be attributed to its functional groups. The carbonyl group at position 6 can undergo various transformations, including:
These reactions highlight the versatility of this compound in organic synthesis and medicinal chemistry.
Research indicates that diazaadamantane derivatives exhibit a range of biological activities, including antiviral and antibacterial properties. Specifically, compounds within this class have been shown to inhibit viral replication and possess potential as therapeutic agents against various pathogens. For instance, some derivatives have demonstrated efficacy against viruses such as the SARS coronavirus and enterovirus-71 at low concentrations .
Additionally, studies have suggested that these compounds may interact with biological receptors, influencing neurological pathways and potentially serving as anxiolytic or sedative agents .
The synthesis of 5-methyl-7-phenyl-1,3-diazaadamantan-6-one typically involves several key steps:
These methods leverage classical organic synthesis techniques to build complex nitrogen-containing frameworks efficiently .
5-Methyl-7-phenyl-1,3-diazaadamantan-6-one has potential applications in various fields:
Studies on the interactions of 5-methyl-7-phenyl-1,3-diazaadamantan-6-one with biological systems are crucial for understanding its pharmacological potential. Interaction studies often focus on:
Such studies are vital for optimizing its use in therapeutic applications.
Several compounds share structural similarities with 5-methyl-7-phenyl-1,3-diazaadamantan-6-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,3-Diazaadamantane | Contains two nitrogen atoms in the adamantane framework | Basic structure without additional substituents |
| 5-Benzyl-1,3-diazaadamantan-6-one | Benzyl substituent instead of phenyl | Potentially different biological activity profile |
| 1-Methyl-5,7-diphenyl-1,3-diazaadamantan | Two phenyl groups instead of one | Enhanced lipophilicity may affect bioavailability |
These compounds illustrate variations in substitution patterns that can influence their chemical behavior and biological activity. The unique combination of a methyl group and a phenyl group in 5-methyl-7-phenyl-1,3-diazaadamantan-6-one distinguishes it from others in terms of both reactivity and potential applications.
The synthesis of 5-methyl-7-phenyl-1,3-diazaadamantan-6-one is rooted in the Mannich condensation reaction between hexamethylenetetramine (urotropine) and ketones. This method, first adapted for azaadamantane synthesis by Chiavarelli et al., involves sequential alkylation and cyclization steps to construct the tricyclic diazaadamantane backbone [3]. The reaction proceeds via the formation of a bis-iminium intermediate, where hexamethylenetetramine acts as both a nitrogen source and a formaldehyde donor.
In the case of 5-methyl-7-phenyl-1,3-diazaadamantan-6-one, the ketone component is a substituted acetophenone derivative. The methyl and phenyl groups at positions 5 and 7 arise from the α- and β-substituents of the starting ketone, respectively. Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., acetic acid or ethanol) at 80–100°C for 12–24 hours, yielding the diazaadamantane framework with a ketone moiety at position 6 [3] [4]. The rigidity of the adamantane-like structure ensures high thermal stability, with yields ranging from 45% to 68% depending on the steric bulk of the ketone substituents [3].
A critical advantage of this method lies in its scalability and compatibility with diverse ketones. For instance, asymmetric ketones such as 3-methylacetophenone produce regioselective incorporation of substituents, with the larger aryl group preferentially occupying position 7 due to steric stabilization during cyclization [3]. This regiochemical outcome is consistent with X-ray crystallographic data of analogous diazaadamantanes, which show minimized van der Waals strain in the final product [4].
The ketone group at position 6 of 5-methyl-7-phenyl-1,3-diazaadamantan-6-one serves as a versatile handle for further derivatization. Classical ketone transformations have been successfully applied to this scaffold, enabling access to a wide range of functionalized derivatives.
Catalytic hydrogenation over palladium-on-carbon (Pd/C) in ethanol reduces the ketone to the corresponding secondary alcohol, 5-methyl-7-phenyl-1,3-diazaadamantan-6-ol, with >90% selectivity [3]. Alternatively, Wolff-Kishner reduction using hydrazine and strong base (e.g., potassium hydroxide) in ethylene glycol at 150°C eliminates the carbonyl group entirely, yielding 5-methyl-7-phenyl-1,3-diazaadamantane [3]. The choice of reducing agent significantly impacts reaction efficiency: while hydrogenation preserves stereochemical integrity at position 6, the Wolff-Kishner method produces planarization at this center.
Condensation with hydroxylamine hydrochloride in aqueous ethanol generates the oxime derivative, 5-methyl-7-phenyl-1,3-diazaadamantan-6-one oxime [4]. This transformation requires prolonged heating (48–72 hours) due to steric hindrance from the adamantane framework, with yields rarely exceeding 55% [4]. Reduction of the oxime using RedAl (sodium bis(2-methoxyethoxy)aluminum hydride) in tetrahydrofuran selectively produces the primary amine, 6-amino-5-methyl-7-phenyl-1,3-diazaadamantane, albeit in modest yields (30–40%) [4].
Treatment of the ketone with trimethylsilyl cyanide (TMSCN) in dichloromethane at 0°C yields two epimeric trimethylsilyloxy cyanides, epimeric at position 2 [4]. Hydrogenation of these intermediates over Raney nickel provides β-hydroxyamine derivatives, isolated as hydrochloride salts. The stereochemical outcome of this process is governed by hydrogen bonding between the hydroxy group and the carbonyl at position 4 during cyanohydrin formation, as confirmed by X-ray crystallography [4].
Despite progress in functionalization, asymmetric synthesis of 5-methyl-7-phenyl-1,3-diazaadamantan-6-one derivatives remains underexplored. Current efforts focus on two primary strategies:
Incorporation of chiral amines into the hexamethylenetetramine scaffold prior to condensation has shown promise in inducing enantioselectivity. For example, using (R)-1-phenylethylamine as a transient directing group during the Mannich step produces diazaadamantanes with up to 72% enantiomeric excess (ee) [3]. However, auxiliary removal often degrades optical purity, necessitating further optimization.
Preliminary studies indicate that iridium complexes with Josiphos-type ligands can enantioselectively reduce the ketone group at position 6. Using [Ir(cod)((R)-Segphos)]BF₄ as a catalyst under 50 bar H₂, researchers achieved 65% ee for the alcohol derivative [3]. Substrate modification, such as introducing electron-withdrawing groups at position 7, improves asymmetric induction by enhancing catalyst-substrate π-interactions.
Lipase-catalyzed acetylation of the secondary alcohol (5-methyl-7-phenyl-1,3-diazaadamantan-6-ol) using vinyl acetate in tert-butyl methyl ether provides enantiomerically enriched products. Pseudomonas fluorescens lipase (PFL) demonstrates moderate selectivity (E = 12), resolving the racemic mixture into (R)- and (S)-acetates with 85% and 78% ee, respectively [3].
The solubility profile of 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one exhibits characteristics typical of polycyclic nitrogen-containing compounds with hydrophobic substituents. Based on structural analogs within the diazaadamantane family, these compounds generally demonstrate limited aqueous solubility due to their rigid tricyclic framework and aromatic substitution patterns [1].
Comparative analysis with related 1,3-diazaadamantane derivatives reveals that the presence of methyl and phenyl substituents significantly reduces water solubility compared to the unsubstituted parent compound. The tricyclic diazaadamantane core imposes substantial steric constraints that limit hydration sphere formation, while the phenyl group introduces additional hydrophobic character [2].
The thermodynamic basis for limited aqueous solubility stems from the disruption of water's hydrogen-bonding network required to accommodate the rigid molecular structure. The energy penalty associated with cavity formation in the aqueous phase is not adequately compensated by solute-solvent interactions, particularly given the limited polar surface area available for hydrogen bonding [1].
The octanol-water partition coefficient (log P) represents a critical parameter for understanding the lipophilicity and membrane permeability characteristics of 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one. Based on structure-property relationships established for adamantane derivatives, the compound is predicted to exhibit moderate to high lipophilicity [3].
Computational predictions using established models for adamantane derivatives suggest a log P value in the range of 2.5-3.5, indicating favorable partitioning into lipophilic phases [3]. This value reflects the contribution of the phenyl substituent to hydrophobic interactions while accounting for the polar character introduced by the carbonyl group and nitrogen atoms.
| Parameter | Predicted Value | Method | Reference |
|---|---|---|---|
| log P (octanol/water) | 2.8 ± 0.3 | QSAR modeling | [3] |
| Aqueous solubility (mg/L) | 15-50 | Structural analogy | [1] |
| Molecular volume (cm³/mol) | 240-260 | Computational | [1] |
The partition behavior is influenced by specific molecular interactions including π-π stacking interactions between the phenyl ring and octanol's aromatic character, as well as the ability of the nitrogen atoms to participate in weak hydrogen bonding with octanol's hydroxyl group [4].
The Hansen solubility parameters provide a three-dimensional approach to understanding solvent-solute interactions through dispersion (δd), polar (δp), and hydrogen-bonding (δh) components. For 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one, these parameters can be estimated based on group contribution methods and comparison with structurally related compounds [1].
Preliminary calculations suggest the following Hansen solubility parameter estimates:
| Hansen Parameter | Estimated Value (MPa^0.5) | Contribution |
|---|---|---|
| δd (Dispersion) | 20.5 ± 1.0 | Tricyclic core, phenyl ring |
| δp (Polar) | 6.5 ± 1.5 | Carbonyl group, nitrogen atoms |
| δh (Hydrogen bonding) | 8.0 ± 2.0 | Nitrogen lone pairs |
| δt (Total) | 22.7 ± 1.2 | Combined parameters |
The relatively high dispersion parameter reflects the substantial van der Waals interactions contributed by the rigid adamantane framework and phenyl substituent. The moderate polar component indicates the presence of the carbonyl group, while the hydrogen-bonding parameter suggests limited hydrogen-bonding capability primarily through the nitrogen lone pairs [1].
The thermal stability of 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one is expected to be influenced by the structural rigidity of the diazaadamantane core and the thermal lability of the C-N bonds within the tricyclic system. Based on thermal analysis of related diazaadamantane derivatives, initial decomposition temperatures typically range from 180-250°C [5].
Thermogravimetric analysis (TGA) studies on structurally similar compounds demonstrate that the onset of thermal decomposition occurs through initial C-N bond cleavage within the bridgehead positions, followed by fragmentation of the tricyclic framework [6]. The presence of the phenyl substituent may provide additional thermal stability through resonance stabilization of radical intermediates formed during decomposition.
| Thermal Property | Predicted Range | Method | Reference |
|---|---|---|---|
| Onset decomposition temperature | 185-225°C | Structural analogy | [5] |
| Peak decomposition rate | 240-280°C | TGA analysis | [6] |
| Activation energy | 180-220 kJ/mol | Kinetic modeling | [6] |
The thermal degradation kinetics of diazaadamantane derivatives typically follow first-order kinetics with Arrhenius temperature dependence. For compounds containing the 1,3-diazaadamantane core, activation energies typically range from 180-220 kJ/mol, indicating substantial energy barriers for bond dissociation [6].
The decomposition mechanism likely proceeds through initial homolytic cleavage of the C-N bonds at the bridgehead positions, generating nitrogen-centered radicals that subsequently undergo hydrogen abstraction or β-scission reactions. The phenyl substituent may participate in stabilizing intermediate radicals through resonance delocalization [7].
Mass spectrometric analysis during thermal decomposition typically reveals characteristic fragmentation patterns including loss of methylamine (m/z = 31), formation of phenyl-containing fragments, and eventual formation of smaller hydrocarbon fragments through complete framework breakdown [8].
Under oxidative conditions, 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one exhibits enhanced degradation kinetics compared to inert atmosphere conditions. The nitrogen atoms within the tricyclic framework are particularly susceptible to oxidation, potentially forming N-oxide intermediates that further destabilize the molecular structure [5].
The phenyl substituent may undergo electrophilic aromatic substitution reactions under oxidative conditions, leading to hydroxylation or further oxidation to quinone-like structures. These oxidative modifications can significantly alter the physicochemical properties and stability of the parent compound [9].
| Oxidative Condition | Degradation Rate | Primary Products | Reference |
|---|---|---|---|
| Air, 150°C | Moderate | N-oxides, phenolic compounds | [5] |
| O₂, 200°C | Rapid | Fragmentation products | [9] |
| H₂O₂, RT | Slow | Hydroxylated derivatives | [5] |
Density functional theory (DFT) calculations using the B3LYP functional with 6-31G basis sets have been extensively applied to characterize the electronic properties of diazaadamantane derivatives. For 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one, frontier molecular orbital analysis provides insights into chemical reactivity and electronic transitions [2].
The highest occupied molecular orbital (HOMO) is typically localized on the nitrogen lone pairs and the π-system of the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is predominantly associated with the carbonyl group and the antibonding orbitals of the tricyclic framework [2].
| Electronic Property | Calculated Value | Method | Reference |
|---|---|---|---|
| EHOMO | -6.5 to -7.0 eV | DFT/B3LYP/6-31G | [2] |
| ELUMO | -1.5 to -2.0 eV | DFT/B3LYP/6-31G | [2] |
| HOMO-LUMO gap | 4.5-5.5 eV | DFT calculation | [2] |
| Ionization potential | 6.5-7.0 eV | Computational | [2] |
Population analysis using Mulliken or natural bond orbital (NBO) methods reveals the charge distribution within 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one. The nitrogen atoms typically carry partial negative charges (-0.3 to -0.5 e), while the carbonyl carbon exhibits significant positive charge (+0.4 to +0.6 e) [2].
The calculated dipole moment for diazaadamantane derivatives typically ranges from 2.5-4.0 Debye, indicating moderate polarity that influences solubility behavior and intermolecular interactions. The orientation of the dipole moment is primarily determined by the carbonyl group and the nitrogen lone pairs [12].
| Electronic Descriptor | Calculated Value | Method | Reference |
|---|---|---|---|
| Dipole moment | 3.2 ± 0.5 Debye | DFT/B3LYP | [12] |
| Molecular polarizability | 25-30 Ų | Computational | [2] |
| Hardness (η) | 2.2-2.8 eV | HOMO-LUMO gap/2 | [2] |
| Electrophilicity index | 1.8-2.5 eV | (μ²)/(2η) | [2] |